molecular formula C8H9NO3 B12889403 5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid CAS No. 364607-75-0

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid

Katalognummer: B12889403
CAS-Nummer: 364607-75-0
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: MYQURFHZRMLELW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the 5-position, a prop-1-en-2-yl group at the 2-position, and a carboxylic acid group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-methylbut-2-enoic acid with glyoxylic acid in the presence of a dehydrating agent can lead to the formation of the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

364607-75-0

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

5-methyl-2-prop-1-en-2-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4(2)7-9-6(8(10)11)5(3)12-7/h1H2,2-3H3,(H,10,11)

InChI-Schlüssel

MYQURFHZRMLELW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(O1)C(=C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.